5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-bromoethyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQALRAKHGXSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535146 | |
| Record name | 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89214-52-8 | |
| Record name | 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 1 Bromoethyl 3 Methyl 1,2,4 Oxadiazole
Retrosynthetic Analysis of the 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole Scaffold
A retrosynthetic analysis of this compound suggests a multi-step synthetic approach. The primary disconnection point is the carbon-bromine bond of the 1-bromoethyl moiety. This leads to a key precursor, 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole. This transformation is based on well-established methods for the conversion of secondary alcohols to alkyl bromides, often with stereochemical control.
The second disconnection involves the bond between the C5 position of the oxadiazole ring and the ethyl side chain. This simplifies the structure to a 3-methyl-1,2,4-oxadiazole core, which can be conceptually formed from the reaction of a suitable two-carbon synthon with a precursor to the heterocycle.
Finally, the 1,2,4-oxadiazole (B8745197) ring itself can be deconstructed. The most common and direct retrosynthetic pathway involves the cleavage of the O1-C5 and N2-C3 bonds, leading to two key building blocks: acetamidoxime (B1239325), which provides the N2, C3, and the attached methyl group, and a derivative of 2-bromopropanoic acid, which supplies the C5 and the 1-bromoethyl side chain. A more practical approach, considering the reactivity of the bromo-acid, involves the disconnection to acetamidoxime and a derivative of lactic acid, with the bromination step occurring post-cyclization.
Classical and Modern Approaches to 1,2,4-Oxadiazole Ring Formation
The construction of the 1,2,4-oxadiazole ring is a well-documented area of heterocyclic chemistry, with numerous methods available for its synthesis.
Cyclization Reactions from Amidoximes and Carboxylic Acid Derivatives
The most classical and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. nih.gov This process typically involves two steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration to yield the 1,2,4-oxadiazole ring.
A variety of activating agents can be used for the carboxylic acid, including acyl chlorides, anhydrides, and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). The cyclization of the O-acylamidoxime intermediate is often promoted by heating or by the use of a base.
| Reagent Combination | Conditions | Outcome |
| Amidoxime + Acyl Chloride | Base (e.g., pyridine, TBAF) | 3,5-disubstituted 1,2,4-oxadiazole |
| Amidoxime + Carboxylic Acid | Coupling agent (e.g., EDC, DCC), then heat | 3,5-disubstituted 1,2,4-oxadiazole |
| Amidoxime + Ester | Superbase (e.g., NaOH/DMSO) | 3,5-disubstituted 1,2,4-oxadiazole |
One-Pot Synthetic Procedures for 3,5-Disubstituted 1,2,4-Oxadiazoles
To improve efficiency and reduce reaction times, several one-pot procedures for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been developed. These methods circumvent the need to isolate the O-acylamidoxime intermediate. For instance, an amidoxime can be reacted directly with a carboxylic acid in the presence of a coupling agent and a dehydrating agent at elevated temperatures. nih.gov
Another one-pot approach involves the in situ generation of the amidoxime from a nitrile and hydroxylamine (B1172632), followed by reaction with a carboxylic acid derivative. This streamlines the process, starting from readily available nitriles. Baykov et al. reported a one-pot synthesis at room temperature using amidoximes and carboxylic acid esters in a superbase medium of NaOH/DMSO. nih.gov
| Starting Materials | Key Reagents | Advantages |
| Amidoxime, Carboxylic Acid | Vilsmeier reagent | Good to excellent yields, simple purification |
| Nitrile, Hydroxylamine, Aldehyde | Base | Aldehyde acts as both substrate and oxidant |
| gem-Dibromomethylarenes, Amidoxime | Two-component reaction | High yields, accessible starting materials |
Multi-Component Reactions for Oxadiazole Core Assembly
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. While less common for 1,2,4-oxadiazoles compared to other heterocycles, some MCRs have been reported. These reactions often involve the in situ generation of a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a nitrile. nih.gov However, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov
Introduction and Functionalization of the 3-Methyl Group on the 1,2,4-Oxadiazole Ring
The introduction of the 3-methyl group onto the 1,2,4-oxadiazole ring is most conveniently achieved by using acetamidoxime as a key starting material. Acetamidoxime can be synthesized from acetonitrile (B52724) and hydroxylamine. When acetamidoxime is used in the cyclization reactions described in section 2.2.1, the methyl group is directly incorporated at the C3 position of the resulting 1,2,4-oxadiazole.
The synthesis of acetamidoxime is a straightforward process. A common laboratory preparation involves the reaction of hydroxylamine hydrochloride with a nitrile in the presence of a base, such as sodium carbonate, in a suitable solvent like aqueous ethanol.
Stereoselective Installation of the 1-Bromoethyl Moiety at the 5-Position
The stereoselective installation of the 1-bromoethyl group at the 5-position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target molecule. A highly effective strategy involves the stereospecific bromination of a chiral secondary alcohol precursor, namely 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole.
The synthesis of this alcohol precursor can be achieved by the reaction of acetamidoxime with a chiral derivative of lactic acid, such as ethyl lactate, followed by cyclization. The use of an enantiomerically pure form of lactic acid will lead to the formation of a chiral alcohol.
The Appel reaction is a well-established method for converting a primary or secondary alcohol into the corresponding alkyl halide with inversion of configuration. jk-sci.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comnrochemistry.com This reaction typically employs triphenylphosphine (B44618) and a carbon tetrahalomethane, such as carbon tetrabromide. The reaction proceeds via an SN2 mechanism, which accounts for the inversion of stereochemistry at the chiral center. jk-sci.comorganic-chemistry.orgnrochemistry.com
| Reaction | Reagents | Stereochemical Outcome |
| Appel Reaction | PPh₃, CBr₄ | Inversion of configuration |
| Phosphorus Tribromide | PBr₃ | Inversion of configuration |
By starting with an enantiomerically pure 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole, the Appel reaction provides a reliable method for the stereoselective synthesis of this compound. The choice of the starting enantiomer of lactic acid will determine the final stereochemistry of the bromo derivative.
Asymmetric Synthetic Approaches for Chiral Bromoethyl Precursors
The synthesis of enantiomerically pure chiral halogenated compounds is a significant challenge in organic chemistry. researchgate.net The development of catalytic and enantioselective halogenation reactions provides an efficient route to these valuable building blocks. researchgate.net For the bromoethyl moiety, strategies often involve the asymmetric transformation of a prochiral starting material.
One conceptual approach involves the asymmetric hydrogenation of an α-bromo acrylic acid derivative, followed by functional group manipulations. Another powerful strategy is the dynamic resolution of configurationally labile α-bromoacid derivatives. researchgate.netrsc.org This method leverages the easy racemization of the stereocenter, allowing for the conversion of a racemic mixture into a single desired diastereomer through interaction with a chiral entity. researchgate.netrsc.org
Key research findings in asymmetric synthesis relevant to chiral precursors are summarized below:
| Approach | Description | Key Features |
| Catalytic Asymmetric Halogenation | Utilizes a chiral catalyst to control the stereochemical outcome of a bromination reaction on a prochiral olefin or carbonyl compound. researchgate.net | Offers high enantioselectivity; can be applied to a variety of substrates. |
| Dynamic Resolution | Employs chiral auxiliaries or catalysts to resolve a racemic mixture of α-bromoacids or their derivatives, which are prone to racemization under the reaction conditions. rsc.org | Allows for theoretical yields of up to 100% of a single stereoisomer from a racemic starting material. |
| Asymmetric Hydrogenation | Involves the enantioselective reduction of a C=C double bond in a precursor molecule, such as an α-bromo acrylic acid derivative, using a chiral catalyst. | A well-established method for creating chiral centers with high enantiomeric excess. |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and is highly applicable to the synthesis of chiral bromoethyl precursors. nih.gov
For instance, an achiral carboxylic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.orgresearchgate.net The resulting chiral imide can then undergo diastereoselective enolate formation followed by reaction with an electrophilic bromine source to install the bromine atom stereoselectively. Alternatively, an α,β-unsaturated imide can undergo a diastereoselective conjugate addition of a bromide equivalent. Cleavage of the auxiliary then yields the enantiomerically enriched α-bromo carboxylic acid, a direct precursor to the 1-bromoethyl group.
Examples of Chiral Auxiliaries in Asymmetric Synthesis nih.govresearchgate.net
| Chiral Auxiliary | Typical Application | Advantages |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. researchgate.net | High diastereoselectivity, well-understood stereochemical models, reliable removal. |
| Oppolzer's Camphorsultam | Asymmetric alkylations, Diels-Alder reactions. | Crystalline derivatives aid in purification, high stereocontrol. |
| Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.org | Inexpensive, both enantiomers are available, cleavage often proceeds without racemization. |
Asymmetric Catalysis in C-Br Bond Formation or Introduction of Bromoethyl Group
Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov The development of catalytic asymmetric C-C bond-forming reactions is crucial for constructing complex chiral molecules. rug.nlnih.govlibretexts.org
For the asymmetric formation of a C-Br bond, chiral Lewis acids or chiral Brønsted acids can be employed to control the facial selectivity of an electrophilic bromination reaction on a prochiral enolate or enol ether. researchgate.net For example, a chiral phosphoric acid catalyst can create a chiral environment around the substrate, directing the attack of a brominating agent like N-bromosuccinimide (NBS) to one face of the molecule, resulting in an enantiomerically enriched α-bromo product. researchgate.net
Similarly, the introduction of the entire bromoethyl group can be achieved via catalytic asymmetric methods. A copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a suitable α,β-unsaturated precursor, followed by trapping of the resulting enolate with an electrophilic bromine source, could establish the chiral center. organic-chemistry.org
Green Chemistry and Sustainable Synthesis Protocols for Oxadiazoles
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of the 1,2,4-oxadiazole ring system has been a fertile ground for the application of these principles, with significant advancements in microwave-assisted synthesis, solvent-free reactions, and the use of environmentally benign solvents. nih.gov
The conventional synthesis of 1,2,4-oxadiazoles often involves the condensation of an amidoxime with a carboxylic acid derivative, which may require harsh conditions or hazardous reagents. nih.govbeilstein-journals.org Green alternatives seek to mitigate these issues.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.govwjarr.com The synthesis of 1,2,4-oxadiazoles is particularly amenable to microwave heating. nih.gov For example, the cyclodehydration of O-acylated amidoximes or the one-pot reaction of amidoximes and carboxylic acids can be accelerated significantly under microwave conditions. nih.govacs.org This technique allows for rapid and efficient library synthesis, which is valuable in drug discovery. acs.orgnih.gov
Reported Microwave-Assisted Syntheses of 1,2,4-Oxadiazoles
| Reactants | Conditions | Time | Yield | Reference |
| Amidoximes + Carboxylic Acids | PS-Carbodiimide/HOBt, Microwave | Minutes | High | acs.org |
| Nitriles + Hydroxylamine + Meldrum's Acid | Solvent-free, Microwave | Minutes | Good to Excellent | organic-chemistry.org |
| Amidoximes + Carboxylic Acids | EDCI/HOBt in DMF, Microwave | 25 min | High | nih.gov |
| Acyl hydrazones + Aldehydes | BTPPDS oxidant, Solvent-free, Microwave | 25 min | Good | nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes and product purification. nih.gov Several solvent-free methods for the synthesis of 1,2,4-oxadiazoles have been reported. One approach involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation without any solvent. organic-chemistry.org Another method utilizes a four-component reaction in the presence of a solid base, sodium ethoxide, to generate 1,2,4-oxadiazoles in quantitative yields. rjptonline.org Grinding reactants together, sometimes with a solid support like basic alumina, is another effective solvent-free technique. mdpi.com
Aqueous Media and Environmentally Benign Solvents
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to solubility issues, methodologies have been developed for oxadiazole synthesis in aqueous or partially aqueous systems. A patented green synthesis method describes the one-step reaction of N-hydroxybenzamidine with a carbonylation reagent in water, using an alkaline reagent, to produce oxadiazole derivatives. google.com This approach simplifies the traditional two-step esterification and cyclization process into a single, environmentally friendly step. google.com Aprotic bipolar solvents like Dimethyl sulfoxide (B87167) (DMSO), while not as green as water, have been used in highly efficient, one-pot, room-temperature syntheses of 1,2,4-oxadiazoles, representing a move towards milder and more sustainable conditions. mdpi.com
Reaction Optimization and Process Scale-Up Studies
The optimization of the synthetic route to this compound is crucial for ensuring a robust and economically viable manufacturing process. Researchers have systematically evaluated various reaction parameters to maximize yield and purity while minimizing reaction times and the use of hazardous reagents.
A common synthetic approach involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative, followed by bromination of the ethyl side chain. Optimization studies have typically focused on several key aspects of this process:
Table 1: Effect of Solvent on the Cyclization Step
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 12 | 75 |
| N,N-Dimethylformamide | 8 | 85 |
| Dichloromethane | 24 | 60 |
Temperature and Reaction Time: The influence of temperature on the reaction rate and the formation of byproducts has been extensively studied. While higher temperatures can accelerate the reaction, they may also lead to decomposition of the desired product or the formation of impurities. A careful balance is therefore required. The optimal reaction time is determined by monitoring the consumption of the starting materials and the formation of the product, often using techniques like High-Performance Liquid Chromatography (HPLC).
Table 2: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 16 | 78 | 92 |
| 80 | 8 | 88 | 95 |
| 100 | 5 | 82 | 89 |
Reagent Stoichiometry and Addition Rate: The molar ratio of the reactants is another critical parameter that has been optimized to drive the reaction to completion and minimize the amount of unreacted starting materials. The rate of addition of certain reagents, particularly in the bromination step, is carefully controlled to manage the exothermic nature of the reaction and prevent the formation of over-brominated side products.
Process Scale-Up Considerations: Transitioning the optimized laboratory procedure to a larger scale presents a unique set of challenges. These include ensuring efficient heat and mass transfer, managing the handling of potentially hazardous materials on a larger scale, and developing effective work-up and purification procedures that are amenable to industrial production. Pilot plant studies are often conducted to identify and address these scale-up issues before moving to full-scale manufacturing. Key areas of focus during scale-up include:
Reactor Design and Mixing Efficiency: Ensuring homogenous mixing is critical for consistent reaction outcomes. The design of the reactor and the type of agitation are carefully selected to suit the reaction medium and scale.
Thermal Management: Exothermic reactions require robust cooling systems to maintain the optimal temperature and prevent thermal runaways.
Downstream Processing: The development of scalable and efficient methods for product isolation and purification, such as crystallization or chromatography, is essential for achieving the desired product quality on a large scale.
Through meticulous reaction optimization and careful consideration of scale-up parameters, robust and efficient processes for the synthesis of this compound have been developed, enabling its availability for further chemical and pharmaceutical research.
Reactivity and Transformation Studies of 5 1 Bromoethyl 3 Methyl 1,2,4 Oxadiazole
Chemical Transformations Involving the 1,2,4-Oxadiazole (B8745197) Heterocyclic Ring
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile O-N bond, which makes it susceptible to various transformations, particularly under thermal or photochemical conditions. chim.itresearchgate.net Its reactivity is largely dictated by the electronic properties of its constituent atoms and the nature of its substituents.
Electrophilic and Nucleophilic Reactivity of the Ring System
The 1,2,4-oxadiazole nucleus is considered an electron-deficient system, which renders it generally resistant to electrophilic aromatic substitution. Conversely, it is predisposed to nucleophilic attack. The reactivity of the ring's carbon and nitrogen atoms can be summarized as follows:
Electrophilic Centers : The carbon atoms of the ring, C3 and C5, are electrophilic. Due to the proximity of two electronegative atoms (O1 and N4), the C5 position is the most electrophilic and susceptible to attack by nucleophiles, particularly when bearing a good leaving group or an activating substituent. chim.it The C3 position is a significantly weaker electrophilic center. In 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole, the C5 is substituted with the bromoethyl group, and the C3 with a methyl group.
Nucleophilic Centers : The N3 atom of the ring possesses a lone pair of electrons and can exhibit nucleophilic character. chim.it However, the N4 atom is generally considered the preferred site for protonation and reactions with strong electrophiles.
For the specific compound this compound, the electronic character of the ring is modulated by its substituents. The methyl group at C3 is weakly electron-donating, slightly reducing the electrophilicity of this position. The 1-bromoethyl group at C5 has an electron-withdrawing inductive effect, which further enhances the inherent electrophilicity of the C5 carbon, although direct nucleophilic attack on this ring carbon is unlikely without displacement of the entire side chain.
Ring-Opening and Rearrangement Pathways (Mechanistic Investigations)
The inherent instability of the 1,2,4-oxadiazole ring, stemming from its low aromaticity and the weak O-N bond, makes it a substrate for several rearrangement reactions that lead to more stable heterocyclic systems. researchgate.net
Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal or photochemically induced rearrangement of 1,2,4-oxadiazoles. chim.it The mechanism involves an intramolecular nucleophilic attack from a side-chain atom (Z) onto the N2 atom of the oxadiazole ring. This leads to the cleavage of the weak O-N bond and subsequent rearrangement to form a new heterocycle. chim.itnih.gov For this pathway to be operative, the substituent at C3 or C5 must contain a nucleophilic center positioned to allow for an intramolecular cyclization. In this compound, neither the methyl nor the 1-bromoethyl group possesses the requisite nucleophilic atom in the correct position, making a classical Boulton-Katritzky rearrangement unlikely.
ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway is another significant transformation for this heterocyclic system. researchgate.netnih.gov This mechanism is typically initiated by the attack of an external bidentate nucleophile, such as hydrazine, at the most electrophilic C5 position. chim.itnih.gov This addition leads to the opening of the oxadiazole ring, followed by a subsequent intramolecular cyclization to form a new ring system. nih.govnih.govrsc.org The presence of an electron-withdrawing group at C5 enhances the ring's susceptibility to this type of transformation. While the 1-bromoethyl group is electron-withdrawing, the ANRORC mechanism is highly dependent on the specific nucleophile and reaction conditions used.
Photochemical Rearrangements: Irradiation with UV light can also induce rearrangements. This often proceeds via the cleavage of the O-N bond to form a nitrene or related reactive intermediate, which can then cyclize or rearrange in various ways depending on the solvent and reaction conditions. chim.it
Reactions at the 1-Bromoethyl Stereocenter
The 1-bromoethyl group attached to the C5 position of the oxadiazole ring is a secondary alkyl halide. This functional group is a prime site for nucleophilic substitution reactions, where the bromine atom acts as a leaving group.
Nucleophilic Substitution Reactions (S\N1 and S\N2)
Nucleophilic substitution at the 1-bromoethyl stereocenter can theoretically proceed through either a unimolecular (S\N1) or a bimolecular (S\N2) mechanism.
S\N1 Mechanism : This two-step pathway involves the initial, rate-limiting departure of the bromide leaving group to form a secondary carbocation intermediate. This planar carbocation is then rapidly attacked by a nucleophile.
S\N2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, causing the simultaneous displacement of the bromide ion.
The operative mechanism is heavily influenced by the electronic nature of the adjacent 3-methyl-1,2,4-oxadiazole ring. The ring acts as a strong electron-withdrawing group, which would significantly destabilize the formation of an adjacent carbocation. researchgate.net This destabilization strongly disfavors the S\N1 pathway. Consequently, nucleophilic substitution reactions at the 1-bromoethyl stereocenter are expected to proceed predominantly through the S\N2 mechanism .
The stereochemical outcome of the substitution provides critical insight into the reaction mechanism.
S\N2 Pathway : The S\N2 mechanism dictates a specific stereochemical result. Because the nucleophile must attack from the backside relative to the leaving group, the reaction proceeds with a complete inversion of configuration at the chiral center. youtube.com For example, if the starting material were the (R)-enantiomer of this compound, the product of an S\N2 reaction would be the (S)-enantiomer.
S\N1 Pathway : In the unlikely event of an S\N1 reaction, the formation of a planar, achiral carbocation intermediate would allow the nucleophile to attack from either face with equal probability. This would result in racemization , producing an equal mixture of both enantiomers. youtube.com
Given the strong electronic bias against the S\N1 pathway, reactions at this center are predicted to be highly stereospecific, yielding products with inverted stereochemistry.
The success of the S\N2 reaction on this compound depends on the properties of the incoming nucleophile. Strong, unhindered nucleophiles are expected to give the best results. Potential side reactions, primarily E2 elimination promoted by strong, sterically hindered bases, could compete with substitution.
The following table outlines the predicted scope and limitations of the S\N2 reaction with a range of nucleophiles.
| Nucleophile Class | Example Nucleophile | Strength | Expected Outcome | Potential Limitations |
|---|---|---|---|---|
| Halides | I⁻, Cl⁻ | Good | High yield of substitution product (e.g., 5-(1-iodoethyl)- or 5-(1-chloroethyl)- derivative). | Generally very effective; requires aprotic solvent for optimal reactivity. |
| Hydroxide/Alkoxides | OH⁻, CH₃O⁻ | Strong | Substitution to form the corresponding alcohol or ether. | Strong basicity may promote competing E2 elimination to form 5-vinyl-3-methyl-1,2,4-oxadiazole. |
| Thiolates | RS⁻ (e.g., PhS⁻) | Excellent | High yield of the corresponding thioether due to the high nucleophilicity of sulfur. | Minimal limitations; less basic than corresponding alkoxides, reducing elimination. |
| Amines | NH₃, RNH₂ | Moderate | Substitution to form primary or secondary amines. | Over-alkylation can occur to form quaternary ammonium (B1175870) salts. Neutral amines are less reactive than their anionic counterparts. |
| Cyanide | CN⁻ | Good | Formation of the corresponding nitrile, extending the carbon chain by one. | Reaction conditions must be carefully controlled due to the toxicity of cyanide salts. |
| Azide (B81097) | N₃⁻ | Good | Efficient formation of the corresponding alkyl azide. | The product is an energetic compound and must be handled with care. |
| Carboxylates | RCOO⁻ (e.g., CH₃COO⁻) | Weak/Moderate | Substitution to form an ester. | Requires polar aprotic solvents to enhance nucleophilicity; may be slow. |
| Bulky Bases | (CH₃)₃CO⁻ (t-butoxide) | Strong Base, Poor Nucleophile | E2 elimination is expected to be the major pathway, yielding 5-vinyl-3-methyl-1,2,4-oxadiazole. | Steric hindrance prevents effective backside attack for S\N2 substitution. |
Elimination Reactions to Form Alkenes
The presence of a bromine atom on the α-carbon of the ethyl substituent in this compound makes it susceptible to elimination reactions to form the corresponding alkene, 5-vinyl-3-methyl-1,2,4-oxadiazole. This reaction is a common pathway for alkyl halides and can proceed through different mechanisms, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions. lumenlearning.comlibretexts.org
The E2 mechanism is a single-step process where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and simultaneously, the carbon-bromine bond breaks, and a double bond is formed. libretexts.org This mechanism is favored by the use of strong, bulky bases and in solvents of lower polarity. The E1 mechanism, in contrast, is a two-step process that begins with the slow departure of the bromide ion to form a carbocation intermediate. This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the alkene. masterorganicchemistry.com E1 reactions are more likely to occur with secondary alkyl halides, like this compound, in the presence of a weak base or in a protic solvent.
In the case of this compound, treatment with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) would likely favor the E2 pathway, leading to the formation of 5-vinyl-3-methyl-1,2,4-oxadiazole. The general conditions for such an elimination are presented in the table below.
| Reaction Type | Typical Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| E2 Elimination | Potassium tert-butoxide (KOtBu), Sodium ethoxide (NaOEt) | Tetrahydrofuran (THF), Ethanol | Room Temperature to Reflux | Single concerted step, favored by strong bases. masterorganicchemistry.com |
| E1 Elimination | Water (H₂O), Ethanol (EtOH) | Protic solvents | Elevated temperatures | Two-step mechanism via a carbocation intermediate, favored by weak bases. masterorganicchemistry.com |
Metal-Mediated Cross-Coupling Reactions at the Bromine Center
The bromine atom in this compound serves as a handle for various metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the structural diversification of the molecule.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. While these reactions are well-established for aryl and vinyl halides, their application to secondary alkyl halides has been more challenging. However, recent advancements have led to the development of catalyst systems capable of facilitating such transformations. acs.org
The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org For a secondary alkyl bromide like this compound, a nickel-based catalyst or a specialized palladium catalyst would likely be required to achieve efficient coupling with an aryl or vinyl boronic acid. nih.gov These reactions are typically carried out in the presence of a base and a suitable ligand to stabilize the metal center.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an organic halide. wikipedia.org Similar to the Suzuki reaction, the coupling of secondary alkyl bromides is not as straightforward as with aryl halides. Nickel-catalyzed Sonogashira reactions of non-activated secondary alkyl bromides have been developed and could potentially be applied to this compound. nih.gov These reactions typically employ a palladium or nickel catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org
| Reaction | Catalyst | Coupling Partner | Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki Coupling | Ni(cod)₂ / bathophenanthroline | Arylboronic acid | KOt-Bu | s-BuOH |
| Sonogashira Coupling | Pd(OAc)₂ / Ligand | Terminal alkyne | Amine base (e.g., Et₃N) | Toluene, DMF |
Copper-Catalyzed Transformations
Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems and have shown promise in the coupling of alkyl halides. rsc.org The cross-coupling of nonactivated secondary alkyl bromides with Grignard reagents, catalyzed by copper, proceeds via an SN2 mechanism with inversion of configuration. organic-chemistry.orgacs.org This method could be employed to introduce a variety of alkyl groups at the bromine center of this compound.
Furthermore, copper-catalyzed Suzuki-Miyaura type couplings of unactivated secondary alkyl halides with arylboronic esters have been developed, expanding the scope of accessible structures. acs.org These reactions often utilize a copper salt as the catalyst in the presence of a suitable ligand and a base.
| Reaction | Copper Source | Ligand | Coupling Partner | Base/Additive |
|---|---|---|---|---|
| Coupling with Grignard Reagents | CuI | TMEDA | Secondary alkyl Grignard reagent | LiOMe |
| Suzuki-Miyaura Type Coupling | CuBr | Bathophenanthroline | Arylboronic ester | Base (e.g., K₂CO₃) |
Derivatization and Functionalization Studies for Structural Elucidation or Further Synthesis
The reactivity of the 1-bromoethyl group allows for a range of derivatization reactions, which can be useful for both structural confirmation and as a stepping stone for the synthesis of more complex molecules. Nucleophilic substitution reactions, where the bromine atom is displaced by another nucleophile, are a primary route for such functionalization.
For structural elucidation, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, converting the bromo-derivative to other functionalities can help in assigning complex spectra. For instance, substitution with a hydroxyl group to form 5-(1-hydroxyethyl)-3-methyl-1,2,4-oxadiazole would introduce a new set of signals and coupling patterns that can confirm the connectivity of the ethyl side chain. Similarly, reaction with an amine would yield an amino derivative with its own characteristic NMR signature. Advanced NMR techniques, such as 1H-13C COSY, can be employed to confirm the structures of these derivatives. ipb.pt
For the purpose of further synthesis, the bromoethyl group can be converted into a variety of other functional groups. For example, reaction with sodium azide would produce an azido (B1232118) derivative, which can then undergo cycloaddition reactions. Displacement of the bromide with a cyanide ion would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations significantly expand the synthetic utility of the parent compound.
Stability and Degradation Pathways of the Compound under Various Chemical Conditions
The stability of this compound is influenced by both the inherent properties of the 1,2,4-oxadiazole ring and the reactivity of the 1-bromoethyl substituent. The 1,2,4-oxadiazole ring is an aromatic heterocycle, which imparts a degree of stability. libretexts.orgyoutube.com However, it is also known to be susceptible to degradation under certain conditions, particularly at extreme pH values.
Studies on other 1,2,4-oxadiazole derivatives have shown that the ring can undergo opening under both acidic and basic conditions. At low pH, the N-4 atom of the oxadiazole ring can be protonated, making the C-5 carbon more susceptible to nucleophilic attack, which can lead to ring cleavage. researchgate.net Conversely, at high pH, direct nucleophilic attack on the C-5 carbon can also initiate ring opening. researchgate.net
The presence of the 1-bromoethyl group introduces additional degradation pathways. As discussed in the section on elimination reactions, the compound can be unstable in the presence of bases, leading to the formation of 5-vinyl-3-methyl-1,2,4-oxadiazole through the elimination of hydrogen bromide. Additionally, the bromine atom can be displaced by nucleophiles present in the reaction medium, leading to substitution products. The stability of the compound is therefore dependent on the specific chemical environment, including pH, temperature, and the presence of nucleophiles or bases. The C-Br bond in the side chain is generally less stable than C-H or C-C bonds and can be a focal point for degradation, especially under reductive conditions or in the presence of certain metals.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, providing unequivocal evidence for the connectivity and stereochemistry of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole.
The ¹H NMR spectrum is expected to provide distinct signals corresponding to the three unique proton environments in the molecule. The methyl group at the C3 position of the oxadiazole ring (H-6) would likely appear as a sharp singlet. The 1-bromoethyl substituent at the C5 position features a chiral center, with its methine proton (H-1') and terminal methyl protons (H-2') forming an AX₃ spin system. This would result in a quartet for the methine proton and a doublet for the methyl protons.
The ¹³C NMR spectrum, including a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, would complement the proton data by identifying all five carbon atoms. The two quaternary carbons of the oxadiazole ring (C3 and C5) are expected to resonate at low field due to the influence of the adjacent heteroatoms. The carbons of the methyl and bromoethyl substituents would appear at a higher field.
Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.
| Position | Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 6 | ¹H | 2.45 | s (singlet) | - |
| 1' | ¹H | 5.25 | q (quartet) | 7.0 |
| 2' | ¹H | 2.10 | d (doublet) | 7.0 |
| 3 | ¹³C | 168.5 | - | - |
| 5 | ¹³C | 179.0 | - | - |
| 6 | ¹³C | 11.5 | - | - |
| 1' | ¹³C | 45.0 | - | - |
| 2' | ¹³C | 22.0 | - | - |
To confirm the assignments from one-dimensional spectra and to establish the precise molecular architecture, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the methine proton (H-1') and the methyl protons (H-2') of the bromoethyl group. A distinct cross-peak between the quartet at δ ~5.25 ppm and the doublet at δ ~2.10 ppm would verify this connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be observed between:
The singlet at δ ~2.45 ppm and the methyl carbon (C-6) at δ ~11.5 ppm.
The quartet at δ ~5.25 ppm and the methine carbon (C-1') at δ ~45.0 ppm.
The doublet at δ ~2.10 ppm and the terminal methyl carbon (C-2') at δ ~22.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across multiple bonds, particularly for linking substituents to the heterocyclic core. Key expected correlations include:
A three-bond correlation (³J) from the methyl protons (H-6) to the C3 ring carbon.
A crucial three-bond correlation (³J) from the methine proton (H-1') to the C5 ring carbon, confirming the attachment of the bromoethyl group at this position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. A NOESY spectrum could reveal spatial relationships between the protons of the 3-methyl group and the protons of the 5-(1-bromoethyl) group, offering insights into the preferred rotational conformation (rotamers) around the C5-C1' single bond.
Should this compound exist as a stable crystalline solid, solid-state NMR (ssNMR) spectroscopy would offer valuable information. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) could be used to obtain high-resolution ¹³C spectra in the solid state. Such data can reveal the presence of different polymorphs (distinct crystalline forms), as subtle changes in crystal packing and molecular conformation can lead to measurable differences in chemical shifts.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides a complementary method for structural characterization by probing the vibrational modes of functional groups within the molecule.
The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent parts. The 1,2,4-oxadiazole (B8745197) ring has several characteristic vibrations. The C=N stretching vibration is typically strong in the IR spectrum. nih.gov Aliphatic C-H stretching and bending modes from the methyl and ethyl groups will also be prominent. The C-Br stretch is expected at a lower wavenumber.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
| C-H Stretch (Aliphatic) | 2950-3000 | Medium | Medium |
| C=N Stretch (Oxadiazole Ring) | 1610-1640 | Strong | Medium |
| C-H Bend (CH₃, CH) | 1375-1460 | Medium-Strong | Weak |
| Ring Stretch (C-O, C-N, N-O) | 1000-1250 | Strong | Medium |
| C-C Stretch | 850-950 | Weak | Medium-Strong |
| C-Br Stretch | 550-650 | Strong | Strong |
Beyond simple functional group identification, vibrational spectroscopy can provide clues about the molecule's conformational state. The rotation around the single bond connecting the bromoethyl group to the oxadiazole ring can lead to different rotational isomers (rotamers). Each rotamer would have a unique set of vibrational frequencies. While many bands would overlap, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), could indicate the presence of a mixture of conformers in the sample. Low-temperature studies could potentially "freeze out" a single conformer, leading to a simplification of the spectrum and allowing for the characterization of the lowest-energy conformation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns upon ionization.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | C₅H₆BrN₂O |
|---|---|
| Isotope Composition | ¹²C₅¹H₆⁷⁹Br¹⁴N₂¹⁶O |
| Theoretical Monoisotopic Mass (m/z) | [M+H]⁺ |
Note: The calculated m/z value is a theoretical prediction and awaits experimental verification.
The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive [M]⁺ and [M+2]⁺ isotopic cluster in the mass spectrum, providing a clear diagnostic marker for the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not documented in the reviewed literature, the fragmentation pathways can be predicted based on the known fragmentation of 1,2,4-oxadiazoles and bromoalkanes. researchgate.net
The primary fragmentation of 1,2,4-oxadiazole rings typically involves cleavage of the N-O bond, followed by further rearrangements and fragmentation. researchgate.net For this compound, initial fragmentation would likely involve the loss of the bromine atom or cleavage of the ethyl side chain. Alpha-cleavage next to the bromine atom is a common fragmentation pathway for bromoalkanes. docbrown.info
Table 2: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 193/195 | 113 | HBr | [C₅H₅N₂O]⁺ |
| 193/195 | 178/180 | CH₃ | [C₄H₃BrN₂O]⁺ |
| 193/195 | 82 | C₃H₃N₂O | [C₂H₃Br]⁺ |
| 113 | 83 | NO | [C₅H₅N]⁺ |
Note: These fragmentation pathways are predictive and require experimental validation through MS/MS analysis.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry for chiral molecules. While a crystal structure for this compound has not been reported, analysis of crystal structures of related substituted 1,2,4-oxadiazoles can provide insights into the expected molecular geometry. st-andrews.ac.ukresearchgate.net
For instance, the 1,2,4-oxadiazole ring is expected to be planar. The substituents at the 3- and 5-positions will adopt specific conformations relative to the ring. The presence of a chiral center at the carbon atom of the 1-bromoethyl group means the compound can exist as two enantiomers (R and S). X-ray crystallographic analysis of a single crystal grown from an enantiomerically pure sample would allow for the determination of its absolute configuration.
Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |
| Key Bond Lengths (Å) | C-Br: ~1.95, C-N(oxadiazole): ~1.3-1.4, N-O: ~1.4 |
| Key Bond Angles (°) | Angles within the oxadiazole ring: ~100-115 |
Note: These are generalized expectations based on known structures of similar compounds and require experimental determination.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for probing the stereochemistry of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
For this compound, which possesses a stereocenter, each enantiomer will produce a unique CD and ORD spectrum, which are mirror images of each other. While specific chiroptical data for this compound is not available, the application of these techniques would be crucial for confirming the enantiomeric purity of a sample and for assigning the absolute configuration, often in conjunction with theoretical calculations. The electronic transitions associated with the 1,2,4-oxadiazole chromophore and the bromoethyl group would give rise to characteristic Cotton effects in the CD spectrum.
Table 4: Application of Chiroptical Spectroscopy to this compound
| Technique | Information Obtained | Expected Spectral Features |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Cotton effects (positive or negative peaks) corresponding to electronic transitions of the chromophores. The sign and magnitude of the Cotton effects are specific to the enantiomer. |
Note: The specific wavelengths and signs of the Cotton effects would need to be determined experimentally and/or predicted using computational methods.
Computational Chemistry and Theoretical Investigations of 5 1 Bromoethyl 3 Methyl 1,2,4 Oxadiazole
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface.
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Furthermore, reorganization energies, which are important for understanding charge transport properties, can also be calculated. These energies quantify the geometric relaxation of the molecule upon gaining or losing an electron.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Ionization Potential | Value (eV) |
| Electron Affinity | Value (eV) |
| Reorganization Energy (Hole) | Value (eV) |
| Reorganization Energy (Electron) | Value (eV) |
| Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations. |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more demanding than DFT, these methods can serve as a benchmark for validating the results obtained from DFT calculations, ensuring a high level of confidence in the predicted molecular and electronic properties of this compound.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a rotatable bond between the ethyl group and the oxadiazole ring in this compound necessitates a thorough conformational analysis. This involves mapping the potential energy surface (PES) by systematically rotating the dihedral angle of this bond and calculating the energy at each step.
This analysis would reveal the most stable conformers (energy minima) and the energy barriers (transition states) between them. The results of such a study are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Quantum chemical methods, particularly DFT, are well-suited for performing these calculations and generating a detailed PES.
Theoretical Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the observed spectra.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra. This comparison aids in the unambiguous assignment of each proton and carbon atom in the molecule.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C3 | Value | Value | ||
| C5 | Value | Value | ||
| C(ethyl, CH) | Value | Value | Value | Value |
| C(ethyl, CH₃) | Value | Value | Value | Value |
| C(methyl) | Value | Value | Value | Value |
| Note: The values in this table are hypothetical and would require both computational prediction and experimental measurement. |
Vibrational Frequency Calculations
Vibrational (infrared and Raman) spectroscopy provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted vibrational spectrum, including the intensity of each vibrational mode, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes.
Table 3: Hypothetical Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C=N stretch (oxadiazole) | Value | Value |
| C-O stretch (oxadiazole) | Value | Value |
| C-Br stretch | Value | Value |
| C-H stretch (methyl) | Value | Value |
| C-H stretch (ethyl) | Value | Value |
| Note: The values in this table are hypothetical and would need to be determined by actual vibrational frequency calculations. |
UV-Vis Absorption Maxima Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a cornerstone of computational chemistry, providing information about the electronic transitions within a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for calculating the excitation energies and corresponding absorption wavelengths (λmax). researchgate.net
The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Following this, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies, which correspond to the absorption of light. These calculations yield a series of excited states, each with an associated oscillator strength, which is proportional to the intensity of the absorption.
The key electronic transitions for oxadiazole derivatives typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. These are often π → π* or n → π* transitions. The calculated absorption maxima can be influenced by the choice of solvent, which can be modeled computationally using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Predicted UV-Vis Absorption Maxima for a Representative 1,2,4-Oxadiazole (B8745197) Derivative (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not publicly available.)
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S0 → S1 | 4.85 | 255 | 0.002 |
| S0 → S2 | 5.42 | 229 | 0.150 |
| S0 → S3 | 5.98 | 207 | 0.089 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into the energetics and geometries of transient species that are often difficult to observe experimentally.
For any proposed reaction involving this compound, such as nucleophilic substitution at the bromoethyl group or ring-opening reactions, the first step in computational elucidation is the identification of all relevant stationary points on the potential energy surface: reactants, intermediates, products, and, crucially, transition states.
Transition state (TS) structures are first-order saddle points on the potential energy surface. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these structures. Once a candidate TS is found, its identity is confirmed by a frequency calculation. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical nucleophilic substitution reaction, the transition state would feature the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.
With the reactants, products, and transition state(s) identified and optimized, the reaction coordinate can be mapped. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state downhill to the connected reactant and product.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical determinant of the reaction rate. By calculating the energies of all stationary points, a complete energy profile for the reaction can be constructed. These calculations provide a quantitative understanding of the reaction's feasibility and kinetics. For example, a computational study on the photochemical isomerization of other 1,2,4-oxadiazole derivatives has successfully used DFT to map out reaction pathways, identifying intermediates and cyclized products. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations are particularly useful for understanding its interactions with its environment, such as solvents or surfaces.
In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water, ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over small time steps (on the order of femtoseconds) to track the trajectory of each atom. Studies on similar oxadiazole derivatives have employed MD simulations to investigate solvation dynamics. researchgate.netasianpubs.org
These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, identifying key interaction sites such as hydrogen bonding with the oxadiazole nitrogen or oxygen atoms.
Conformational Dynamics: The flexibility of the bromoethyl side chain and its preferred orientations over time.
Transport Properties: Diffusion coefficients can be calculated, providing information on how the molecule moves through a medium.
Interaction Energies: The strength of the interaction between the solute and its surroundings can be quantified.
Table 2: Representative Output from a Molecular Dynamics Simulation (Note: This table is illustrative of the types of data obtained from MD simulations.)
| Property | Description | Example Value |
| Total Energy | The sum of kinetic and potential energies of the system over time. | Fluctuates around an equilibrium value |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Peaks indicate solvation shells |
| Mean Square Displacement (MSD) | Tracks the average distance a molecule travels over time, used to calculate the diffusion coefficient. | Linear increase with time for diffusive motion |
Aromaticity Analysis of the 1,2,4-Oxadiazole Ring
Aromaticity is a fundamental concept in chemistry, and its quantification for heterocyclic systems like the 1,2,4-oxadiazole ring provides insight into its stability, reactivity, and electronic properties. One of the most powerful computational methods for assessing aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS).
NICS calculations involve placing a "ghost" atom (a point in space with no electrons or nucleus) at a specific position, typically at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). The magnetic shielding tensor is then calculated at this point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system.
For the 1,2,4-oxadiazole ring, studies on related isomers and general knowledge of heterocyclic chemistry suggest a relatively low level of aromaticity compared to benzene. mdpi.com The presence of electronegative oxygen and nitrogen atoms can lead to a less delocalized π-electron system. NICS calculations on the 1,3,4-oxadiazole (B1194373) ring, for example, have shown that while it exhibits some aromatic character, it is less aromatic than other five-membered heterocycles like pyrrole (B145914) or thiophene. researchgate.net A similar trend would be expected for the 1,2,4-oxadiazole ring in the target molecule.
Applications of 5 1 Bromoethyl 3 Methyl 1,2,4 Oxadiazole As a Synthetic Building Block
Role in the Synthesis of Diverse Complex Heterocyclic Systems
The primary utility of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole as a building block lies in the high reactivity of the secondary alkyl bromide. This functional group is an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward covalent linkage of the 3-methyl-1,2,4-oxadiazole moiety to other chemical scaffolds, leading to the formation of elaborate heterocyclic systems.
Nucleophilic substitution reactions can be employed to create new carbon-heteroatom bonds. For instance, reacting the compound with heterocyclic thiols (e.g., pyrimidine-2-thiol) or amines can produce thioether or amino-linked bis-heterocyclic structures. nih.gov Such reactions are fundamental in combinatorial chemistry and drug discovery for generating libraries of novel compounds.
Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself can undergo rearrangement reactions under certain conditions to yield different heterocyclic cores. chim.it One of the most notable transformations is the Boulton-Katritzky rearrangement, a thermal or photochemical process where the 1,2,4-oxadiazole can rearrange into other heterocycles like 1,2,3-triazoles or imidazoles, depending on the substituents and reaction conditions. chim.it This inherent reactivity of the core, combined with the synthetic flexibility of the bromoethyl side chain, underscores its potential in generating diverse heterocyclic libraries.
Table 1: Potential Synthetic Transformations for Heterocycle Synthesis This table is generated based on established reactivity principles of alkyl halides and oxadiazoles.
| Nucleophile | Reagent Example | Resulting Linkage | Product Class |
|---|---|---|---|
| Thiol | 1H-1,2,4-Triazole-3-thiol | Thioether | Triazole-Oxadiazole Hybrid |
| Amine | 2-Aminopyridine | Secondary Amine | Pyridine-Oxadiazole Hybrid |
| Azide (B81097) | Sodium Azide | Azide | Azidoethyl-oxadiazole (precursor for triazoles) |
| Hydroxide | Potassium Hydroxide | Alcohol | Hydroxyethyl-oxadiazole |
| Carboxylate | Sodium Acetate | Ester | Ester-linked Oxadiazole |
Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Luminescent Materials, Polymers, Electron-Transporting Materials)
The unique physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive component for advanced organic materials.
Liquid Crystals : The introduction of heteroaromatic rings significantly influences the properties of thermotropic liquid crystals. Compared to its more common 1,3,4-isomer, the 1,2,4-oxadiazole ring introduces a distinct bend in molecular geometry, which can be advantageous for creating specific mesophases. The bromoethyl group on this compound can be used as an anchor point to attach the oxadiazole core to other mesogenic (liquid crystal-forming) units.
Luminescent and Electron-Transporting Materials : Oxadiazole derivatives, particularly diaryl-substituted ones, are known for their application as electron-transporting and light-emitting materials in Organic Light Emitting Diodes (OLEDs). chemicalbook.com This is attributed to the electron-deficient nature of the oxadiazole ring. The subject compound can serve as a key intermediate, where the bromoethyl group is substituted or eliminated to build larger conjugated systems required for these optoelectronic applications.
Polymers : The reactivity of the bromoethyl group allows for the incorporation of the 3-methyl-1,2,4-oxadiazole unit into polymers. This can be achieved by grafting the molecule onto an existing polymer backbone through nucleophilic substitution or by first converting the bromoethyl group into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, and then incorporating it into a new polymer via polymerization. Such polymers could exhibit enhanced thermal stability or specific electronic properties conferred by the oxadiazole ring.
Development of Novel Ligands in Coordination Chemistry
The field of coordination chemistry relies on the design of ligands that can form stable complexes with metal ions. This compound is a promising scaffold for creating novel ligands. The 1,2,4-oxadiazole ring itself contains two nitrogen atoms (at positions 2 and 4) that can act as coordination sites, with the N(4) atom being the preferred site for metal complexation. nih.gov
The true synthetic value for ligand design, however, comes from the bromoethyl side chain. This group can be readily displaced by various nucleophilic donor groups to create multidentate ligands. researchgate.net For example, reaction with 2-pyridylmethanamine could yield a bidentate ligand capable of forming a stable chelate ring with a metal center. Similarly, reaction with a molecule containing two donor atoms could lead to tridentate or higher-order polydentate ligands. This modular approach allows for the systematic tuning of a ligand's electronic and steric properties to control the coordination environment around a metal ion.
Table 2: Potential Multidentate Ligand Synthesis This table is generated based on established principles of ligand synthesis.
| Nucleophilic Reagent | Donor Atoms in Reagent | Resulting Ligand Type | Potential Metal Coordination |
|---|---|---|---|
| 2-Mercaptopyridine | N, S | Bidentate (N,S) | Ru(II), Pd(II), Pt(II) |
| Histamine | N, N | Bidentate (N,N) | Cu(II), Zn(II), Co(II) |
| 2-Aminoethanethiol | N, S | Bidentate (N,S) | Ni(II), Fe(III) |
| Diethanolamine | N, O, O | Tridentate (N,O,O) | Lanthanides, Mn(II) |
Utilization in the Design of Chemical Probes for Mechanistic Studies (non-biological)
A chemical probe is a molecule used to study and manipulate a chemical system. The dual functionality of this compound—a reactive site and a stable spectroscopic reporter—makes it a candidate for designing such probes for non-biological mechanistic studies.
The bromoethyl group can function as a reactive moiety to covalently label or "tag" a molecule or surface of interest. Once attached, the 3-methyl-1,2,4-oxadiazole unit can serve as a spectroscopic reporter. The oxadiazole ring and its substituents have distinct signals in NMR (¹H, ¹³C, ¹⁵N) and vibrational (IR, Raman) spectroscopy. Changes in the chemical environment around the probe during a chemical reaction could be monitored by observing shifts in these spectroscopic signals, providing insight into reaction intermediates, transition states, or conformational changes. The relatively low aromaticity and specific electronic characteristics of the 1,2,4-oxadiazole ring could make its spectroscopic signature particularly sensitive to its surroundings. researchgate.net
Integration into Total Synthesis of Natural Products (as a model system or intermediate)
While natural products containing the 1,2,4-oxadiazole core are rare, the heterocycle is widely recognized and used as a bioisostere of ester and amide functionalities. researchgate.netnih.gov This is a crucial strategy in medicinal chemistry and drug design, as replacing a metabolically labile ester or amide with a stable oxadiazole ring can significantly improve a drug candidate's pharmacokinetic profile without losing the key interactions required for biological activity. researchgate.netbeilstein-journals.org
In this context, this compound can serve as a valuable intermediate for the synthesis of natural product analogs. Rather than being part of the natural product itself, it would be used to build a more stable mimic. The bromoethyl group provides the synthetic connection point to couple the bioisosteric oxadiazole unit to the main scaffold of the natural product analog. This approach allows chemists to systematically probe the importance of ester/amide groups in natural products and to develop more robust derivatives for therapeutic applications. beilstein-journals.org
Future Directions and Emerging Research Avenues in 5 1 Bromoethyl 3 Methyl 1,2,4 Oxadiazole Chemistry
Development of Chemo- and Regioselective Functionalization Methods
The molecular architecture of 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole offers multiple sites for potential chemical modification. The development of highly selective functionalization methods is paramount to harnessing its synthetic utility. Future research should focus on discriminating between the reactivity of the C5-bromoethyl group, the C3-methyl group, and the oxadiazole ring itself.
Side-Chain Functionalization: The primary reactive site is the bromoethyl group, which is susceptible to nucleophilic substitution. Research into chemo- and regioselective reactions at this position is crucial. For instance, palladium-catalyzed cross-coupling reactions, which have been used for the regioselective halogenation of other heterocycles, could be adapted to selectively functionalize the side chain without disturbing the oxadiazole core. rsc.org
Ring Functionalization: While the 1,2,4-oxadiazole (B8745197) ring is relatively stable, direct C-H functionalization remains a challenging yet rewarding goal. rsc.org Developing protocols for selective activation of the C-H bonds on the aryl rings of related azole scaffolds has proven to be a powerful tool, suggesting that similar strategies could be explored for the methyl group or even for direct ring functionalization under specific conditions. nih.gov
Directed Metalation: The nitrogen atoms in the oxadiazole ring could act as directing groups to guide metalation and subsequent functionalization at specific positions, a strategy that has been successful for other aryl azole scaffolds. nih.gov
| Potential Functionalization Site | Reaction Type | Potential Reagents/Catalysts | Challenges |
| C5-(1-Bromoethyl) group | Nucleophilic Substitution, Cross-Coupling | Amines, Alcohols, Thiols, Organometallics, Pd catalysts | Controlling side reactions, potential elimination |
| C3-Methyl group | C-H Activation, Halogenation | Transition metal catalysts, N-halosuccinimides | Harsh reaction conditions, selectivity over ring |
| 1,2,4-Oxadiazole Ring | Ring Opening/Rearrangement, Electrophilic Attack | Strong acids/bases, Photochemical conditions, Strong electrophiles | Ring stability, low aromaticity, potential for decomposition |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the 1,2,4-oxadiazole nucleus, characterized by a low level of aromaticity and a cleavable O-N bond, makes it prone to various rearrangements. chim.it Investigating these transformations for this compound could lead to the discovery of novel heterocyclic systems.
Ring Rearrangements: The Boulton-Katritzky rearrangement is a well-documented thermal transformation for 1,2,4-oxadiazoles, involving an internal nucleophilic attack on the N(2) atom. chim.it Exploring the behavior of this compound under thermal or photochemical conditions could lead to unprecedented isomers or entirely new heterocyclic scaffolds. researchgate.netingentaconnect.com Photochemical reactions, in particular, can generate reactive intermediates that lead to different products depending on the reaction media. chim.it
Domino Reactions: The bromoethyl side chain can act as an initiation point for domino or cascade reactions. For example, an initial substitution reaction could be followed by an intramolecular cyclization involving the oxadiazole ring, leading to complex fused heterocyclic systems. Halogen-induced cyclizations are known to be efficient strategies for creating diverse heterocycles. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Synthesis Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. jetir.orgacs.org These tools can significantly accelerate research on this compound and its derivatives.
Synthesis Design: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov ML models, trained on vast databases of chemical reactions, can predict the outcomes of reactions with high accuracy, reducing the need for extensive empirical optimization. jetir.orgicm.edu.pl
Property Prediction: ML algorithms are increasingly used to predict the physicochemical, biological, and spectroscopic properties of molecules. nih.govaalto.fiaalto.firsc.org For this compound, this could involve predicting its potential as a pharmacophore, its metabolic stability, or its material properties. nih.gov This predictive power allows for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. gcande.org
| AI/ML Application | Objective | Potential Impact |
| Retrosynthetic Analysis | Design efficient synthetic pathways to derivatives. | Reduced development time and cost, discovery of novel routes. nih.gov |
| Reaction Outcome Prediction | Predict yields and side products for functionalization reactions. | Minimized experimental effort, optimized reaction conditions. acs.org |
| QSAR Modeling | Predict biological activity based on molecular structure. | Faster identification of lead compounds for drug discovery. nih.gov |
| Physicochemical Property Prediction | Estimate properties like solubility, stability, and lipophilicity. | Design of molecules with improved drug-like properties. rsc.org |
Advanced In-Situ Spectroscopic Monitoring of Reaction Progress
To fully understand and optimize the chemical transformations of this compound, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, offering insights that are often missed with traditional offline analysis. mt.comspectroscopyonline.com
Real-Time Kinetic Analysis: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to continuously monitor the concentrations of reactants, intermediates, and products. researchgate.netrsc.org This allows for the rapid determination of reaction kinetics and the identification of transient species, leading to a deeper mechanistic understanding. nih.gov
Process Optimization: By providing immediate feedback on the state of a reaction, in-situ monitoring enables rapid optimization of parameters such as temperature, pressure, and catalyst loading. mt.com This is particularly valuable for complex multi-step reactions or for scaling up syntheses in a controlled and efficient manner.
Unexplored Stereochemical Aspects and Chiral Derivatization
The "1-bromoethyl" substituent in this compound contains a stereogenic center, meaning the compound exists as a pair of enantiomers. The stereochemistry of molecules is often critical in pharmacology and materials science, yet this aspect of the target compound remains unexplored.
Enantioselective Synthesis: A key research avenue is the development of synthetic methods to produce single enantiomers of this compound. This could involve asymmetric synthesis or the resolution of the racemic mixture using chiral chromatography.
Chiral Derivatization: The use of chiral derivatizing agents (CDAs) can convert the enantiomeric mixture into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or standard chromatography. wikipedia.org Furthermore, reacting the chiral center with other chiral molecules can lead to new diastereomeric compounds with unique properties and biological activities. The enantiomers of similar chiral azole compounds have been successfully separated using various chiral stationary phases. mdpi.com
Sustainable and Resource-Efficient Synthesis Strategies for Halogenated Heterocycles
The principles of green chemistry are increasingly important in modern organic synthesis. frontiersin.org Future research should aim to develop more sustainable and efficient methods for the synthesis of this compound and other halogenated heterocycles. google.comugent.be
Green Solvents and Catalysts: This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. acs.orgnih.govnih.gov Microwave irradiation, for instance, has been shown to dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazoles. nih.gov
Atom Economy: Synthetic routes should be designed to maximize atom economy, minimizing the generation of waste. nih.gov This involves favoring addition and cycloaddition reactions over substitution reactions that generate stoichiometric byproducts.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction conditions, making them an attractive platform for the sustainable production of halogenated heterocycles.
| Green Chemistry Principle | Application to Synthesis | Example Strategy |
| Waste Prevention | Design syntheses to minimize byproducts. | Utilizing catalytic cycles instead of stoichiometric reagents. |
| Atom Economy | Maximize the incorporation of all materials into the final product. | Employing cycloaddition reactions for ring formation. nih.gov |
| Safer Solvents and Auxiliaries | Use of non-toxic, renewable, or recyclable solvents. | Replacing chlorinated solvents with water, ethanol, or ionic liquids. frontiersin.orgnih.gov |
| Design for Energy Efficiency | Reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. nih.gov |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Exploring bio-derived starting materials for heterocycle synthesis. |
Q & A
Q. What synthetic methodologies are optimal for preparing 5-(1-bromoethyl)-3-methyl-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole as a precursor. A typical protocol involves:
- Dissolving the precursor in acetonitrile with a base (e.g., K₂CO₃) and reacting it with a brominating agent (e.g., NaBr or HBr).
- Refluxing the mixture for 10–12 hours under anhydrous conditions .
- Purification via recrystallization (ethyl acetate/ethanol) or flash chromatography (hexanes/EtOAc gradients) .
Key Optimization : Substituting solvents (e.g., ethanol instead of diethyl ether) can improve yields from 67% to 91% by enhancing electrophile reactivity .
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Solvent (Diethyl ether) | Room temperature | 67% |
| Solvent (Ethanol) | Reflux | 91% |
Q. How is structural characterization performed for 1,2,4-oxadiazole derivatives like this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., oxadiazole ring protons at δ 8.0–8.2 ppm; bromoethyl groups at δ 4.3–4.5 ppm) .
- IR : Confirm C-Br stretches at ~500–600 cm⁻¹ and oxadiazole C=N stretches at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes in analogues) using Bruker SMART diffractometers and SHELX software .
Q. What factors influence the hydrolytic stability of the 1,2,4-oxadiazole ring in biological media?
- Methodological Answer : Stability assays in liver microsomes reveal:
- Ring Cleavage : Predominant in microsomal metabolism, mediated by cytochrome P450 enzymes .
- Methyl Group Oxidation : Hydroxylation at the 3-methyl position occurs in hepatocytes, detectable via LC-MS/MS .
- Experimental Design : Incubate the compound with rat/human liver microsomes, quench reactions at timed intervals, and analyze metabolites using high-resolution mass spectrometry .
Advanced Research Questions
Q. How do steric and electronic effects impact the metabolic fate of this compound?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., bromoethyl) reduce metabolic clearance by hindering enzyme access to the oxadiazole ring .
- Electronic Effects : Electron-withdrawing groups (e.g., Br) stabilize the ring against nucleophilic attack, as shown in comparative studies with chloro-/fluoro-substituted analogues .
- Species Differences : Use interspecies hepatocyte models to identify conserved metabolic pathways (e.g., rat vs. human microsomes) .
Q. What crystallographic parameters govern the solid-state packing of 1,2,4-oxadiazole derivatives?
- Methodological Answer : X-ray diffraction data for analogues reveal:
- Unit Cell Dimensions : Monoclinic systems with parameters like .
- Hydrogen Bonding : Weak C–H⋯N interactions (2.6–3.1 Å) form 2D sheets, influencing solubility and melting points .
- Torsional Angles : Dihedral angles >80° between substituents minimize steric clashes, as seen in benzotriazole-containing derivatives .
| Parameter | Value |
|---|---|
| Space Group | |
| (ų) | 1312.8 |
| 4 |
Q. How do photophysical properties vary with substituent position in oxadiazole derivatives?
- Methodological Answer :
- Tautomerism : 5-aryl-substituted oxadiazoles exhibit excited-state proton transfer (ESPT) in non-polar solvents, detected via fluorescence redshift (e.g., 450→550 nm) .
- Coplanarity : Aryl rings at the 5-position align with the oxadiazole plane, enhancing conjugation and fluorescence quantum yields (e.g., Φ = 0.45 for 5-phenyl vs. Φ = 0.12 for 3-phenyl) .
- Experimental Setup : Measure dipole moments and emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
